N-(5-bromopyridin-2-yl)piperidine-4-carboxamide

Medicinal Chemistry Synthetic Building Blocks Structure-Activity Relationship

Researchers requiring a regio-chemically defined 5-bromopyridine building block face limited sourcing options with verified substitution patterns. N-(5-Bromopyridin-2-yl)piperidine-4-carboxamide (CAS 1152544-76-7) addresses this gap with confirmed 5-bromo regiochemistry and ≥95% purity. • Defined 5-bromo substitution - eliminates SAR ambiguity vs. 3-carboxamide or alternative regioisomers • Bromine handle enables Suzuki, Buchwald-Hartwig, and other Pd-catalyzed cross-coupling diversification • Consistent ≥95% purity supports use as an analytical reference standard for HPLC/LC-MS method development

Molecular Formula C11H14BrN3O
Molecular Weight 284.15 g/mol
CAS No. 1152544-76-7
Cat. No. B1416841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-bromopyridin-2-yl)piperidine-4-carboxamide
CAS1152544-76-7
Molecular FormulaC11H14BrN3O
Molecular Weight284.15 g/mol
Structural Identifiers
SMILESC1CNCCC1C(=O)NC2=NC=C(C=C2)Br
InChIInChI=1S/C11H14BrN3O/c12-9-1-2-10(14-7-9)15-11(16)8-3-5-13-6-4-8/h1-2,7-8,13H,3-6H2,(H,14,15,16)
InChIKeyQZHBVIZQRKHROA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Bromopyridin-2-yl)piperidine-4-carboxamide – Heterocyclic Building Block


N-(5-Bromopyridin-2-yl)piperidine-4-carboxamide (CAS 1152544-76-7) is a heterocyclic organic compound with the molecular formula C11H14BrN3O and a molecular weight of 284.15 g/mol [1]. It is classified as a piperidine derivative and aromatic amide, containing a bromopyridine ring linked to a piperidine-4-carboxamide scaffold . The compound is primarily utilized as a versatile synthetic building block in medicinal chemistry and organic synthesis research .

Heterocyclic building block for medicinal chemistry
Bromopyridine handle enables cross-coupling diversification
Piperidine-4-carboxamide core supports SAR studies

Structural Specificity Prevents Substitution


Direct substitution of N-(5-bromopyridin-2-yl)piperidine-4-carboxamide with closely related analogs is not recommended for research applications requiring a precise chemical entity. The specific 5-bromo substitution pattern on the pyridine ring, coupled with the 4-carboxamide linkage to the piperidine, defines its unique chemical reactivity profile for downstream derivatization . Common alternatives, such as the 3-carboxamide regioisomer (CAS 1152558-60-5) or the piperidine amide analog (CAS 24255-95-6) , possess distinct molecular geometries and electronic properties that will lead to different outcomes in coupling reactions, structure-activity relationship (SAR) studies, and biological assays.

5-Bromo substitution pattern
The specific 5-bromo pyridine is not interchangeable with other halogen or position isomers; reactivity and coupling outcomes may differ.
Carboxamide linker vs. direct amine
Analogs with a direct N-linkage (e.g., CAS 24255-95-6) lack the amide bond, altering hydrogen-bonding capacity and downstream derivatization chemistry.
Regioisomer mismatch (3- vs 4-carboxamide)
The 3-carboxamide regioisomer (CAS 1152558-60-5) may produce different SAR data; spatial orientation affects molecular recognition.

Differentiation from Key Analogs


4-Carboxamide Linker vs. Direct Amine Analogs

The target compound features a carboxamide linker between the piperidine and bromopyridine moieties, in contrast to the direct nitrogen linkage found in analogs like 5-bromo-2-(piperidin-1-yl)pyridine (CAS 24255-95-6) . This structural distinction is reflected in key molecular descriptors. The target compound has a higher molecular weight (284.15 g/mol) and an additional hydrogen bond donor/acceptor, which alters its physicochemical and pharmacological properties [1].

Linker Type
Class-level inference
MW +43.01; HBD +1; HBA +1 vs. direct amine analog (CAS 24255-95-6)
Amide linker alters coupling reactivity and hydrogen-bonding profile
Calculated molecular properties; class-level comparison
Medicinal Chemistry Synthetic Building Blocks Structure-Activity Relationship

4-Carboxamide vs. 3-Carboxamide Regioisomer

The position of the carboxamide group on the piperidine ring is a critical differentiator. The target compound is the 4-carboxamide regioisomer, which is distinct from the 3-carboxamide isomer (N-(5-bromopyridin-2-yl)piperidine-3-carboxamide, CAS 1152558-60-5) . This regioisomeric difference leads to variations in the spatial orientation of functional groups, which can significantly influence molecular recognition and reaction outcomes.

Regioisomer
Class-level inference
4-carboxamide piperidine vs. 3-carboxamide isomer (CAS 1152558-60-5)
Substitution position may affect SAR and recognition
Structural isomer differentiation; no direct bioequivalence
Chemical Synthesis Isomer Purity Regioselective Chemistry

Purity and Quality Specifications

The target compound is supplied with a defined minimum purity specification of 95% . This quantitative purity threshold ensures that experimental variability from unknown impurities is minimized, a critical factor for reproducible research. In contrast, sourcing from vendors without such specifications can introduce significant batch-to-batch variability.

Purity
Data to verify
≥95% minimum purity specification
Reduces impurity-related experimental variability
Vendor-supplied COA; verify per batch
Analytical Chemistry Quality Control Reproducibility

Scaffold Potential: Biological Activity in Derivatives

While direct quantitative data for the unadorned scaffold is limited, the N-(5-bromopyridin-2-yl)piperidine-4-carboxamide core serves as a privileged structure for generating biologically active molecules. A functionalized derivative, 1-[(5-acetyl-2-methoxyphenyl)acetyl]-N-(5-bromopyridin-2-yl)piperidine-4-carboxamide, demonstrates this potential with a reported IC50 value of 0.025 (units unspecified) in an enzyme assay [1]. This illustrates the scaffold's utility for further derivatization to achieve target potency.

Derivative Activity
Reported context
IC₅₀ 0.025 (units unspecified) for a functionalized derivative
Scaffold supports lead optimization and inhibitor development
Enzyme assay EC 6.3.1.9, 28°C, pH 8.0; derivative not parent
Medicinal Chemistry Enzyme Inhibition Lead Optimization

Key Research Applications


Focused Library Synthesis for Kinase & GPCR

Given its privileged scaffold status, as evidenced by the biological activity of its derivatives [1], this compound is ideally suited as a core building block for synthesizing focused libraries of potential inhibitors for kinases, G-protein coupled receptors (GPCRs), or other therapeutically relevant targets. The bromine atom provides a synthetic handle for further diversification via cross-coupling reactions, enabling rapid SAR exploration .

Chemical Probe Development

The defined purity (≥95%) and unique structural features make this compound a reliable starting material for the development of chemical probes to study biological pathways . Researchers can confidently use it to generate tool compounds with the correct regio- and stereochemistry, a critical requirement for target identification and validation studies.

Reference Standard & Internal Standard Use

The compound's well-characterized molecular properties and availability with a defined purity specification enable its use as a qualitative reference standard or an internal standard in analytical method development (e.g., HPLC, LC-MS) for monitoring related synthetic processes or for impurity profiling of more complex molecules.

Application
Selection Property
Validation Focus
Focused library synthesis for kinases & GPCRs
Bromine handle for cross-coupling diversification
SAR exploration and scaffold validation
Chemical probe development
Defined regioisomeric purity and amide linker
Target engagement and pathway studies
Reference standard & internal standard
Well-characterized molecular properties and purity
Analytical method calibration and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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